molecular formula C13H14N2 B2738181 3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole CAS No. 1119391-80-8

3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole

Cat. No.: B2738181
CAS No.: 1119391-80-8
M. Wt: 198.269
InChI Key: CWEJPFQPSJZIRD-UHFFFAOYSA-N
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Description

3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole is a heterocyclic compound characterized by its unique structure, which includes an indeno-pyrazole core with an isopropyl substituent. This compound belongs to the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .

Scientific Research Applications

3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole has several scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for “3-(Isopropyl)indeno[3,2-C]pyrazole” is not detailed in the search results, pyrazole derivatives are known to have various biological activities. They have been used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Safety and Hazards

The safety data sheet for pyrazole indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The synthesis of pyrazole derivatives, including “3-(Isopropyl)indeno[3,2-C]pyrazole”, continues to be a focus of research. The aim is to synthesize structurally diverse pyrazole derivatives and find new and improved applications . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole typically involves the condensation of indanone derivatives with hydrazine derivatives under specific reaction conditions. One common method includes the use of a base, such as potassium carbonate, in a solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. Additionally, the use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indeno-pyrazole oxides, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxy-phenyl)-1-phenyl-1H-pyrazol-4-yl-phenyl-2,4-dihydro-indeno[1,2c]pyrazole: Another indeno-pyrazole derivative with different substituents.

    3-Methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with a methyl and phenyl group.

Uniqueness

3-(propan-2-yl)-2H,4H-indeno[1,2-c]pyrazole is unique due to its specific isopropyl substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-propan-2-yl-2,4-dihydroindeno[1,2-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-8(2)12-11-7-9-5-3-4-6-10(9)13(11)15-14-12/h3-6,8H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEJPFQPSJZIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2CC3=CC=CC=C3C2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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